molecular formula C13H18N2O2 B14175862 3-(3-Phenylpiperazin-1-YL)propanoic acid

3-(3-Phenylpiperazin-1-YL)propanoic acid

Cat. No.: B14175862
M. Wt: 234.29 g/mol
InChI Key: BOJSALJGIFJXQR-UHFFFAOYSA-N
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Description

3-(3-Phenylpiperazin-1-YL)propanoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenyl group attached to the piperazine ring, which is further connected to a propanoic acid moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylpiperazin-1-YL)propanoic acid typically involves the reaction of phenylpiperazine with a suitable propanoic acid derivative. One common method is the acylation of phenylpiperazine with a propanoic acid derivative under acidic or basic conditions. The reaction can be catalyzed by various reagents such as acetic anhydride or succinic anhydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylpiperazin-1-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Phenylpiperazin-1-YL)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-Phenylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors, while in industrial applications, it may interact with catalytic sites on enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Phenylpiperazin-1-YL)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenyl group and the piperazine ring allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(3-phenylpiperazin-1-yl)propanoic acid

InChI

InChI=1S/C13H18N2O2/c16-13(17)6-8-15-9-7-14-12(10-15)11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17)

InChI Key

BOJSALJGIFJXQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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